molecular formula C12H20O2 B12562609 Methyl 3,4,4-trimethylocta-5,7-dienoate CAS No. 192752-66-2

Methyl 3,4,4-trimethylocta-5,7-dienoate

Cat. No.: B12562609
CAS No.: 192752-66-2
M. Wt: 196.29 g/mol
InChI Key: PSVBRJFDJPQALZ-UHFFFAOYSA-N
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Description

Methyl 3,4,4-trimethylocta-5,7-dienoate is an organic compound with the molecular formula C12H20O2. It is a methyl ester derivative of 3,4,4-trimethylocta-5,7-dienoic acid. This compound is of interest due to its unique structure, which includes a conjugated diene system and multiple methyl groups, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4,4-trimethylocta-5,7-dienoate typically involves the esterification of 3,4,4-trimethylocta-5,7-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,4-trimethylocta-5,7-dienoate can undergo various chemical reactions, including:

  • Oxidation:

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Aqueous or organic solvents, varying temperatures

      Products: Carboxylic acids, ketones

  • Reduction:

      Reagents: Lithium aluminum hydride, sodium borohydride

      Conditions: Anhydrous solvents, low temperatures

      Products: Alcohols

  • Substitution:

      Reagents: Halogens, nucleophiles

      Conditions: Organic solvents, room temperature or elevated temperatures

      Products: Halogenated derivatives, substituted esters

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Scientific Research Applications

Methyl 3,4,4-trimethylocta-5,7-dienoate has several applications in scientific research, including:

  • Organic Synthesis:

    • Used as an intermediate in the synthesis of complex organic molecules.
    • Serves as a building block for pharmaceuticals and agrochemicals.
  • Biological Studies:

    • Investigated for its potential biological activity and interactions with enzymes.
    • Used in the study of metabolic pathways and enzyme kinetics.
  • Industrial Applications:

    • Employed in the production of specialty chemicals and materials.
    • Utilized in the formulation of fragrances and flavors.

Mechanism of Action

The mechanism of action of Methyl 3,4,4-trimethylocta-5,7-dienoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Methyl 3,4,4-trimethylocta-5,7-dienoate can be compared with other similar compounds, such as:

  • Methyl 3,4,4-trimethylhex-5-enoate:

    • Similar structure but lacks the conjugated diene system.
    • Different reactivity and applications.
  • Methyl 3,4,4-trimethylhept-5,7-dienoate:

    • Similar structure with an additional carbon in the chain.
    • Slightly different physical and chemical properties.
  • Methyl 3,4,4-trimethylpent-5-enoate:

    • Shorter carbon chain and different reactivity.
    • Used in different synthetic applications.

The uniqueness of this compound lies in its conjugated diene system and multiple methyl groups, which confer specific reactivity and make it a valuable compound in various fields of research and industry.

Properties

CAS No.

192752-66-2

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

methyl 3,4,4-trimethylocta-5,7-dienoate

InChI

InChI=1S/C12H20O2/c1-6-7-8-12(3,4)10(2)9-11(13)14-5/h6-8,10H,1,9H2,2-5H3

InChI Key

PSVBRJFDJPQALZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)C(C)(C)C=CC=C

Origin of Product

United States

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